N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
This compound belongs to the pyrimidinone class, characterized by a 1,6-dihydropyrimidin-6-one core functionalized with a thioether-linked acetamide group and a 3,4-difluorobenzamide substituent. Key structural features include:
- Pyrimidinone ring: Provides a planar scaffold for hydrogen bonding and π-π interactions.
- Thioether linkage: Connects the pyrimidinone to a 2-((3-methoxyphenyl)amino)-2-oxoethyl group, enhancing conformational flexibility.
- 3,4-Difluorobenzamide: Fluorine atoms contribute to electronic effects (e.g., increased lipophilicity and metabolic stability) .
Properties
CAS No. |
888426-32-2 |
|---|---|
Molecular Formula |
C20H17F2N5O4S |
Molecular Weight |
461.44 |
IUPAC Name |
N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-12-4-2-3-11(8-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-5-6-13(21)14(22)7-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
WPQFZRPFDDDSBJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Compound Overview
- Molecular Formula : C20H17F2N5O4S
- Molecular Weight : 461.4 g/mol
- Structure : The compound features a pyrimidine ring, a methoxyphenyl group, and a difluorobenzamide moiety. Its unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing enzyme activity and receptor signaling pathways. Studies have indicated that it may exhibit:
- Antibacterial Activity : The compound has shown promising results against several bacterial strains, suggesting potential use as an antibacterial agent.
- Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by affecting key regulatory proteins involved in cell cycle progression.
Antibacterial Activity
A series of assays were conducted to evaluate the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Bacillus subtilis | 200 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and Staphylococcus aureus .
Antitumor Activity
In vitro studies on cancer cell lines have demonstrated that the compound can inhibit cell proliferation and induce apoptosis. For instance:
- MCF-7 Cell Line : The IC50 value for MCF-7 cells was found to be approximately 0.050 μM, indicating high potency against breast cancer cells.
- Mechanism : The compound was observed to disrupt the cell cycle at the S phase and induce DNA damage, suggesting a potential mechanism for its antitumor effects .
Study 1: Antibacterial Evaluation
In a study published in Molecules, researchers synthesized several derivatives of pyrimidine compounds and evaluated their antibacterial activities. Among these, this compound showed superior activity against both Gram-positive and Gram-negative bacteria .
Study 2: Antitumor Activity Assessment
Another study focused on the antitumor potential of this compound against various cancer cell lines. The results highlighted its ability to induce apoptosis through modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Scientific Research Applications
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with a variety of potential applications in scientific research. It features a unique structure including a pyrimidine ring, a methoxyphenyl group, and a difluorobenzamide moiety, making it a valuable subject for chemical research and industrial applications.
Scientific Research Applications
This compound has several applications in scientific research, including:
- Chemistry It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
- Medicine It has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
- Industry It can be used in the production of specialty chemicals and materials with unique properties.
Chemical Reactions
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo several chemical reactions:
- Oxidation The compound can be oxidized to form different products, depending on the oxidizing agent used.
- Reduction Reduction reactions can modify the functional groups within the compound.
- Substitution The compound can participate in substitution reactions, where one functional group is replaced by another.
Comparison with Similar Compounds
N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide ()
- Structural Differences : Replaces 3,4-difluoro with 3,4-dimethoxy groups and substitutes 3-methoxyphenyl with 4-ethylphenyl.
- Impact: Electronic Effects: Methoxy groups are electron-donating, reducing electrophilicity compared to fluorine. Solubility: Dimethoxybenzamide may increase water solubility due to polarity, while fluorine enhances lipophilicity . Molecular Weight: 483.5 g/mol vs. the target compound’s ~496 g/mol (estimated), suggesting minor differences in pharmacokinetics.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Core Variation: Pyrimidine (non-oxidized) vs. pyrimidinone.
- Functional Groups : Lacks the thioether and benzamide but includes fluorophenyl and methoxyphenyl groups.
- Conformation : Dihedral angles between pyrimidine and substituents (12.8°–86.1°) suggest greater planarity than the target compound, which may affect intermolecular interactions .
Sulfonamide and Thioether-Containing Analogues
3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) ()
- Key Differences :
- Substituent : Benzenesulfonamide instead of benzamide.
- Thioether Chain : Hexyl group vs. 2-oxoethyl in the target compound.
- Properties: Sulfonamide groups enhance acidity (pKa ~10) compared to benzamide (pKa ~15), influencing protein binding.
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide ()
- Core Structure: Pyrimidine with ethylamino and methyl groups.
- Functionalization : Fluorobenzenesulfonamide replaces the difluorobenzamide-thioether system.
- Bioactivity Implications : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent mechanisms compared to benzamide derivatives .
Heterocyclic Systems with Fluorinated Substituents
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Complexity: Chromenone and pyrazolopyrimidine fused rings.
- Fluorine Placement: Dual fluorination on chromenone and phenyl groups, similar to the target’s 3,4-difluorobenzamide.
- Molecular Weight : 589.1 g/mol (higher than the target compound), likely affecting bioavailability .
Comparative Data Table
Research Findings and Implications
- Fluorine vs. Methoxy : Fluorine in the target compound improves membrane permeability but may reduce solubility compared to methoxy analogues .
- Thioether Flexibility : The 2-oxoethyl thioether in the target compound balances rigidity and flexibility, optimizing binding pocket interactions .
- Benzamide vs. Sulfonamide : Benzamide derivatives may exhibit lower off-target effects compared to sulfonamides, which often interact with broader enzyme families .
Q & A
Q. Table 1. Key Reagents for Synthesis Optimization
| Reagent | Role | Optimal Conditions | Reference |
|---|---|---|---|
| HBTU/DIPEA | Carboxamide coupling | DMF, 0°C → RT, 12h | |
| LiOH | Deprotection/thiol activation | MeOH:H₂O (4:1), 2h | |
| HATU/NMM | Alternative coupling agent | DMF, RT, 6h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
